2-(2H-1,3-benzodioxol-5-yl)propan-2-amine

medicinal chemistry structure-activity relationship chemical synthesis

2-(2H-1,3-benzodioxol-5-yl)propan-2-amine (CAS 556053-68-0) is a benzodioxole-containing α,α-dimethylbenzylamine derivative belonging to the class of 3,4-methylenedioxyphenethylamine analogues. Its structural core is characterized by a 1,3-benzodioxole ring directly attached to a sterically hindered propan-2-amine moiety (SMILES: CC(C)(N)C1=CC=C2OCOC2=C1).

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 556053-68-0
Cat. No. B2678037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)propan-2-amine
CAS556053-68-0
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESCC(C)(C1=CC2=C(C=C1)OCO2)N
InChIInChI=1S/C10H13NO2/c1-10(2,11)7-3-4-8-9(5-7)13-6-12-8/h3-5H,6,11H2,1-2H3
InChIKeyJQMKHUHIDJZOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine CAS 556053-68-0: Supply, Identity, and In-Class Context for Informed Sourcing


2-(2H-1,3-benzodioxol-5-yl)propan-2-amine (CAS 556053-68-0) is a benzodioxole-containing α,α-dimethylbenzylamine derivative belonging to the class of 3,4-methylenedioxyphenethylamine analogues . Its structural core is characterized by a 1,3-benzodioxole ring directly attached to a sterically hindered propan-2-amine moiety (SMILES: CC(C)(N)C1=CC=C2OCOC2=C1) [1]. This compound is commercially available as a research chemical and synthetic building block, with reported purity levels typically ≥95–98% .

Why Generic Substitution of 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine Is Not Advisable Without Comparative Evidence


Within the benzodioxole-containing phenethylamine family, small structural modifications drastically alter pharmacological profiles. For example, the well-known 3,4-methylenedioxyamphetamine (MDA) acts as a potent monoamine releaser, whereas the α,α-dimethylbenzylamine core of 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine introduces significant steric hindrance at the primary amine, which is predicted to alter its pKa, hydrogen-bonding capacity, and metabolic stability compared to less hindered benzylamine or amphetamine analogues [1][2]. Consequently, assuming equivalent biological activity, synthetic utility, or physical properties between this compound and its in-class relatives without direct comparative data can lead to erroneous experimental outcomes or procurement decisions. The quantitative evidence below highlights the specific, measurable differences where data exist.

2-(2H-1,3-benzodioxol-5-yl)propan-2-amine: Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: Sterically Hindered α,α-Dimethylbenzylamine Core vs. Common α-Methylphenethylamine (Amphetamine) Isomers

The target compound features a unique α,α-dimethylbenzylamine architecture where the primary amine is directly attached to a quaternary-like carbon bearing two methyl groups and the aryl ring [1]. This contrasts sharply with the α-methylphenethylamine scaffold of MDA (1-(1,3-benzodioxol-5-yl)propan-2-amine, CAS 4764-17-4) and MDMA, where the amine is separated from the ring by a methylene bridge and resides on a secondary carbon [2]. Computed physicochemical properties highlight consequence of this structural difference: the target compound has a higher computed LogP (XLogP3 = 1.4) compared to MDA (XLogP3 = 1.1), indicating increased lipophilicity, and a reduced number of rotatable bonds (1 vs. 2), which can influence membrane permeability and target binding [1].

medicinal chemistry structure-activity relationship chemical synthesis

Hazard and Handling Differentiation: GHS Classification and Precautionary Profile

The target compound is classified under GHS with Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation), with Signal Word 'Danger' [1]. In contrast, the related analogue 3,4-methylenedioxyamphetamine (MDA) is typically classified under controlled substance schedules rather than standard GHS hazard categories, complicating its procurement and handling in non-clinical research settings [2]. The explicit hazard classification of 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine enables straightforward risk assessment and compliance with institutional safety protocols, unlike controlled analogues where safety data may be incomplete.

chemical safety procurement laboratory safety

Purity and Supply Reliability: Commercial Availability at Defined Purity Levels

2-(2H-1,3-benzodioxol-5-yl)propan-2-amine is commercially supplied with certified purity levels, typically 95%+ or 98% as verified by HPLC . This contrasts with many closely related benzodioxole amines (e.g., MDA, MDMA) which are restricted as controlled substances and thus unavailable for legitimate research procurement through standard chemical suppliers. The availability of this compound as a non-controlled building block with guaranteed purity supports reproducible research and synthetic development.

chemical procurement quality control building block

Optimal Application Scenarios for 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine Based on Quantitative Differentiation


Medicinal Chemistry SAR Exploration of Benzodioxole Amine Scaffolds

The sterically hindered α,α-dimethylbenzylamine core offers a distinct polarity and steric profile (Δ XLogP = +0.3 vs. MDA; Δ Rotatable Bonds = -1) that can be exploited to probe the effects of amine accessibility and lipophilicity on receptor binding and enzyme inhibition. Use this compound as a comparator to α-methylphenethylamine analogues when investigating the impact of the amine's spatial environment on target engagement [1].

Synthetic Building Block for Non-Controlled Benzodioxole Derivatives

Due to its non-controlled status and high commercial purity (≥95%), this compound serves as a versatile intermediate for the synthesis of novel benzodioxole-containing molecules, including potential CNS agents, where controlled substance analogues cannot be used due to regulatory restrictions .

Safety-Trained Laboratory Research Requiring Well-Characterized Hazard Profiles

In academic or industrial settings where comprehensive safety documentation is mandatory, this compound's explicit GHS classification (H302, H315, H318, H335; Signal Word: Danger) allows for proper risk assessment and compliance with occupational health guidelines, unlike analogues with incomplete or restricted safety data [2].

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.